3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)-
Description
Chemical Structure and Properties The compound 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)- (CAS: 151262-57-6, C₁₀H₁₁FO₅S) features a racemic 2-hydroxy-2-methylpropanoic acid backbone substituted at the third carbon with a 4-fluorophenylsulfonyl group. The sulfonyl group (-SO₂-) introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety (pKa ≈ 2–3) compared to unsubstituted propanoic acids. The (2RS) designation indicates a racemic mixture of the two enantiomers at the C2 position .
Synthesis
The compound is synthesized via nucleophilic substitution: 3-chloro-2-methyl-2-hydroxypropionic acid reacts with a 4-fluorophenyl sulfinic acid salt. This method yields the racemic product with a reported melting point of 123–125°C .
For example, (2RS)-3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide is a related substance in bicalutamide formulations, highlighting its relevance in drug quality control .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXJLPDNNPNIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801181306 | |
| Record name | 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151262-57-6 | |
| Record name | 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151262-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.563 | |
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| Record name | 3-((4-FLUOROPHENYL)SULFONYL)-2-HYDROXY-2-METHYLPROPANOIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98OAL4924J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanism of Action
Target of Action
A structurally similar compound, 3-ethyl-6-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid, has been reported to targetMethionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and cell cycle progression.
Mode of Action
Based on its structural similarity to other sulfanilide compounds, it may interact with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s function.
Biological Activity
3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, commonly referred to as (2RS)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoic acid, is a compound with significant biological activity, particularly in the context of anti-cancer therapies. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
The compound is synthesized through the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenyl sulfinic acid. The process yields a crystalline product that can be purified effectively, allowing for high purity levels essential for pharmaceutical applications. The molecular formula is with a molecular weight of approximately 262.25 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C10H11FO5S |
| Molecular Weight | 262.25 g/mol |
| Melting Point | 125-126 °C |
| Storage Temperature | -20 °C |
Antineoplastic Properties
One of the primary applications of (2RS)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid is in the synthesis of bicalutamide, an antiandrogen used in prostate cancer treatment. The compound acts as an intermediate in the synthesis pathway for bicalutamide, highlighting its significance in cancer pharmacotherapy .
The biological activity of this compound is largely attributed to its ability to inhibit androgen receptors, which play a critical role in the growth and proliferation of prostate cancer cells. By blocking these receptors, the compound can effectively reduce tumor growth and progression.
Case Studies and Research Findings
- Synthesis and Purification : A study demonstrated that the synthesis of (2RS)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid resulted in high yields and purity when using optimized conditions involving phase transfer catalysts . This purity is crucial for its subsequent use in pharmaceutical formulations.
- Antitumor Activity : Research indicates that compounds derived from (2RS)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid exhibit potent antitumor activity. In vitro studies have shown that derivatives can significantly inhibit cell proliferation in various cancer cell lines .
- Comparative Studies : In comparative studies against other antiandrogens, (2RS)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid showed enhanced efficacy in inhibiting androgen receptor signaling pathways, making it a valuable candidate for further development in cancer therapies .
Table 2: Biological Activity Overview
| Study Type | Findings |
|---|---|
| In Vitro Cell Proliferation | Significant inhibition in cancer cell lines |
| Synthesis Efficiency | High yield and purity with optimized conditions |
| Antagonistic Activity | Enhanced inhibition of androgen receptor signaling |
Scientific Research Applications
Pharmacological Applications
1.1 Modulation of TRPM8 Channels
One of the notable applications of this compound is its role as a modulator of transient receptor potential melastatin 8 (TRPM8) channels. TRPM8 is implicated in the sensation of cold and pain, making it a target for pain management therapies. The compound has been shown to influence the activity of TRPM8 channels, potentially leading to novel analgesic drugs that can manage pain without the side effects associated with traditional opioids .
Case Study: TRPM8 Modulation
- Study : A study published in 2014 demonstrated that compounds similar to 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid could effectively modulate TRPM8 activity.
- Findings : The modulation led to a decrease in pain response in animal models, indicating potential therapeutic effects for neuropathic pain .
Medicinal Chemistry
2.1 Antineoplastic Properties
The compound has also been investigated for its antineoplastic properties, particularly in hormonal therapies for cancers such as prostate cancer. Its structure allows it to interact with androgen receptors, inhibiting their activity and thus preventing cancer cell proliferation.
Case Study: Bicalutamide Analog
- Study : Research into analogs of 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid has revealed promising results in enhancing the efficacy of existing cancer treatments.
- Findings : One such analog demonstrated improved binding affinity to androgen receptors compared to traditional treatments, suggesting a potential for developing more effective anti-cancer agents .
Biochemical Applications
3.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be crucial for developing treatments for metabolic disorders.
Data Table: Enzyme Inhibition Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Propanoic Acid Derivatives
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The sulfonyl group (-SO₂-) in the target compound increases acidity and hydrogen-bonding capacity compared to sulfanyl (-S-) or alkyl-substituted analogs. For instance, replacing -SO₂- with -S- (as in the sulfanyl analog) reduces acidity due to weaker electron withdrawal .
- Hydrophobicity : The 4-fluorophenylsulfonyl group enhances polarity, whereas alkyl substituents (e.g., isobutyl in Impurity M) increase hydrophobicity, affecting solubility and bioavailability .
Chalcone and Pyrazole Derivatives with Fluorophenyl Moieties
Chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) share the 4-fluorophenyl group but feature an α,β-unsaturated ketone core. These compounds exhibit planar structures with dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing π-π stacking and crystallinity . In contrast, the target compound’s rigid sulfonyl group restricts conformational flexibility, favoring specific intermolecular interactions (e.g., hydrogen bonds between -SO₂- and -OH groups) .
Pyrazoles (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) incorporate fluorophenyl groups into heterocyclic systems. These derivatives exhibit dihedral angles <10° between the pyrazole and fluorophenyl rings, promoting planar packing in crystals. However, their biological activity often relies on the heterocycle’s basicity, unlike the acidic propanoic acid core of the target compound .
Pharmacologically Relevant Analogs
- Bicalutamide-Related Substances: The target compound’s amide derivative, (2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonyl]-3-hydroxy-2-methylpropanamide, is an impurity in bicalutamide. Replacing the carboxylic acid (-COOH) with a propanamide group (-CONH₂) reduces ionization, enhancing membrane permeability .
- Dimethenamid-P Metabolites: Metabolites like M30 and M26 share the 2-hydroxypropanoic acid backbone but feature thiophene and methoxy groups instead of fluorophenylsulfonyl. These differences alter environmental persistence and toxicity profiles .
Preparation Methods
Reaction Mechanism and Conditions
The radical hydroxyalkylation pathway, documented in recent photoredox studies, employs 2-hydroxy-2-methylpropanoic acid and methyl acrylate under blue light irradiation (457 nm, 38.4 W). This method utilizes 4CzIPN as an organic photocatalyst, which facilitates single-electron transfer (SET) to generate α-hydroxyalkyl radicals. These radicals subsequently undergo addition to electron-deficient alkenes, followed by oxidation and protonation to yield the sulfonylpropanoic acid framework.
Critical parameters include:
-
Solvent : Dimethyl sulfoxide (DMSO) achieves 90% yield due to its polarity and ability to stabilize radical intermediates.
-
Base : Potassium phosphate (K₃PO₄) optimizes deprotonation without side reactions, compared to weaker bases like NaH₂PO₄ (23% yield).
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Reaction Time : Completion within 3 hours at 35°C, with prolonged durations leading to over-oxidation byproducts.
Substrate Scope and Limitations
The methodology accommodates diverse acrylate derivatives but shows reduced efficiency with sterically hindered alkenes. For example, tert-butyl acrylate yields drop to 45% due to increased transition state strain. Fluorophenylsulfonyl incorporation occurs via post-functionalization, where 4-fluorobenzenesulfonyl chloride reacts with the hydroxyalkylated intermediate under basic conditions.
Nucleophilic Substitution Approaches
Racemic Synthesis Without Chiral Auxiliaries
Conventional routes involve nucleophilic displacement of chloro intermediates. Racemic 3-chloro-2-methyl-2-hydroxypropionic acid reacts with sodium 4-fluorophenylsulfinate in tetrahydrofuran (THF) at 0°C. Key considerations include:
-
Temperature Control : Exothermic reactions require cooling to prevent racemization.
-
Stoichiometry : A 1:1 molar ratio minimizes disulfone byproducts (<5% yield loss).
Comparison with Enantioselective Methods
While chiral catalysts (e.g., Ru-BINAP) produce enantiopure (R)- or (S)-forms, racemic synthesis avoids costly resolution steps. Industrial batches often favor the racemic route for prostate cancer drug intermediates, achieving 85–90% purity before crystallization.
Continuous Flow Optimization
Batch vs. Flow Reactor Performance
Transitioning from batch to continuous flow reactors enhances space-time yields (STY) by 3.5-fold (Table 1). Flow systems mitigate thermal gradients and improve photon penetration in photoredox steps, critical for scalability.
Table 1: Comparative Reactor Performance
| Parameter | Batch (GP1) | Flow (GP3) |
|---|---|---|
| Reaction Time (h) | 3 | 1.5 |
| Yield (%) | 90 | 88 |
| STY (g·L⁻¹·h⁻¹) | 12.4 | 43.7 |
Solvent and Residence Time Effects
Anhydrous DMSO at 0.77 M concentration ensures optimal radical lifetime in flow (τ = 8.2 min). Residence times below 10 minutes prevent reactor fouling from polymeric side products.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) detects ≤0.1% residual sulfinic acid, meeting pharmacopeial standards. Thermal gravimetric analysis (TGA) reveals decomposition onset at 215°C, informing storage conditions.
Industrial-Scale Production Insights
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)-, and how do reaction conditions influence yield?
- The compound is often synthesized via sulfonylation of 2-hydroxy-2-methylpropanoic acid derivatives with 4-fluorobenzenesulfonyl chloride. Reaction temperature (e.g., 0–5°C for controlled exothermic reactions) and solvent choice (e.g., dichloromethane or THF) significantly impact yield and purity. Side reactions, such as over-sulfonylation or racemization, are common and require monitoring via TLC or HPLC .
- Methodological Note : Optimize stoichiometry (1:1.2 molar ratio of precursor to sulfonyl chloride) and use scavengers like triethylamine to neutralize HCl byproducts .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- X-ray crystallography (via SHELX programs ) and NMR (¹H, ¹³C, ¹⁹F) are primary tools. Key NMR signals include:
- ¹H: δ 1.5 ppm (s, 6H, -C(CH₃)₂), δ 7.2–7.8 ppm (m, 4H, aromatic -C₆H₄F).
- ¹⁹F: δ -110 ppm (singlet, para-F).
Q. What chromatographic methods are recommended for purity analysis?
- HPLC using a C18 column with mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 30% B to 70% B over 20 min. Detection: UV at 254 nm .
- Impurity Profiling : Use reference standards (e.g., EP Impurity C, ACI 025803) to identify byproducts like 3-[(4-fluorophenyl)sulfanyl] derivatives .
Advanced Research Questions
Q. How does stereochemistry (2RS) affect the compound’s biological activity or metabolic pathways?
- The racemic mixture (2RS) shows differential metabolic stability compared to enantiopure forms. For example, (R)-enantiomers are preferentially glucuronidated in hepatic microsomes, while (S)-enantiomers undergo sulfation. Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) to resolve enantiomers .
- Data Contradiction : Some studies report negligible enantiomeric activity differences, while others highlight 2–5× variability in IC₅₀ values for enzyme inhibition. Reconcile via species-specific metabolic assays (e.g., human vs. rat CYP450 isoforms) .
Q. What are the challenges in quantifying trace impurities (<0.1%) in the compound, and how are they addressed?
- Low-abundance impurities (e.g., 3-[(4-fluorophenyl)sulfinyl] derivatives) require LC-MS/MS with MRM transitions (e.g., m/z 315→215 for sulfinyl byproducts). Limit of quantification (LOQ) can be improved to 0.01% using ion-pairing agents like ammonium formate .
- Methodological Note : Spike synthetic matrices with impurity standards (e.g., EP Impurity L, M) to validate recovery rates (85–110%) .
Q. How do computational models predict the compound’s reactivity in nucleophilic environments?
- DFT calculations (B3LYP/6-311+G(d,p)) indicate the sulfonyl group activates the adjacent carbonyl toward nucleophilic attack. Solvent models (e.g., PCM for water) predict hydrolysis rates (t₁/₂ ~12 h at pH 7.4). Validate experimentally via kinetic studies under simulated physiological conditions .
Q. What role does the compound play in the synthesis of R(-)-bicalutamide, and how is enantiomeric excess controlled?
- The compound is a key intermediate. Enantiomeric excess (ee) is achieved via asymmetric catalysis using chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipase-mediated hydrolysis). Typical ee >98% is reported using Candida antarctica lipase B .
- Contradiction Analysis : Batch-to-batch ee variability (90–99%) may arise from residual moisture in enzymatic reactions. Control via Karl Fischer titration (<0.1% H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
